Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine
Brand Name: Vulcanchem
CAS No.: 436088-84-5
VCID: VC2332701
InChI: InChI=1S/C17H21NO2/c1-13(2)11-17(18-12-16-5-4-10-20-16)14-6-8-15(19-3)9-7-14/h4-10,17-18H,1,11-12H2,2-3H3
SMILES: CC(=C)CC(C1=CC=C(C=C1)OC)NCC2=CC=CO2
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine

CAS No.: 436088-84-5

Cat. No.: VC2332701

Molecular Formula: C17H21NO2

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine - 436088-84-5

Specification

CAS No. 436088-84-5
Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
IUPAC Name N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-3-methylbut-3-en-1-amine
Standard InChI InChI=1S/C17H21NO2/c1-13(2)11-17(18-12-16-5-4-10-20-16)14-6-8-15(19-3)9-7-14/h4-10,17-18H,1,11-12H2,2-3H3
Standard InChI Key NROBDEBYLPIACA-UHFFFAOYSA-N
SMILES CC(=C)CC(C1=CC=C(C=C1)OC)NCC2=CC=CO2
Canonical SMILES CC(=C)CC(C1=CC=C(C=C1)OC)NCC2=CC=CO2

Introduction

Chemical Structure and Properties

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine is characterized by its unique molecular architecture combining several key structural elements. The compound features a furan ring (a five-membered heterocyclic compound with four carbon atoms and one oxygen atom) connected to a nitrogen atom via a methylene bridge. The nitrogen atom is further connected to a [1-(4-methoxy-phenyl)-3-methyl-but-3-enyl] group, which contains a 4-methoxyphenyl moiety, a methyl group, and a terminal alkene functionality.

Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be estimated:

PropertyValueNotes
Molecular FormulaC17H21NO2Calculated based on structure
Molecular Weight~271.36 g/molCalculated based on atomic weights
Physical StateLikely a solid or viscous liquid at room temperatureBased on similar furan derivatives
SolubilityLikely soluble in organic solvents, poorly soluble in waterBased on lipophilic character
LogP~3.5-4.5Estimated based on structure
Functional GroupsFuran, tertiary amine, methoxy, alkeneKey reactive sites

The presence of multiple functional groups within this molecule contributes to its chemical versatility and potential reactivity patterns. The furan ring provides aromatic character, the tertiary amine offers basic properties, the methoxy group adds electron-donating effects, and the terminal alkene provides sites for addition reactions.

Synthesis Approaches

Key Reaction Mechanisms

The synthesis would likely involve one or more of these reaction types:

  • Reductive amination between furan-2-carbaldehyde and a primary amine

  • Nucleophilic substitution using furan-2-ylmethyl halides

  • Cross-coupling reactions catalyzed by transition metals

  • Grignard reactions to construct the butenyl backbone

The specific reaction conditions would need to be optimized to maximize yield and minimize side products. Temperature control, solvent selection, and catalyst choice would be critical parameters affecting the outcome of the synthesis.

Chemical Reactivity

Predicted Reaction Profiles

Based on its structural features, Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine would likely exhibit reactivity patterns characteristic of its constituent functional groups. Key reaction types may include:

Oxidation Reactions: The furan ring is susceptible to oxidation, which can lead to ring opening or formation of oxidized derivatives. Oxidizing agents like potassium permanganate or hydrogen peroxide would likely promote these transformations.

Reduction Reactions: The alkene moiety and potentially the furan ring can undergo reduction using reagents such as lithium aluminum hydride or catalytic hydrogenation conditions.

Substitution Reactions: Various substitution patterns could occur, particularly at the furan ring or through modification of the methoxy group. Common reagents would include halogens and various nucleophiles.

Addition Reactions: The terminal alkene provides a site for addition reactions, including hydration, halogenation, or cycloaddition.

The presence of multiple reactive sites within this molecule suggests it could serve as a versatile intermediate in more complex synthetic pathways.

Comparison with Related Compounds

Structural Relationships

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine bears structural similarities to several other compounds reported in scientific literature:

  • N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine: This compound differs by lacking the 3-methyl group on the but-3-enyl chain and having a methyl group directly on the nitrogen atom instead of the furan-2-ylmethyl group configuration.

  • N-(furan-2-ylmethyl)-4-methoxyaniline: This simpler compound contains the furan-2-ylmethyl group and 4-methoxyaniline portion but lacks the complex butenyl linkage .

  • Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine: This compound contains a simpler ethyl linker between the nitrogen and the 4-methoxyphenyl group, lacking both the methyl group and the terminal alkene functionality .

The distinctive methyl group at the 3-position of the but-3-enyl chain in our target compound would likely affect its three-dimensional conformation, potentially influencing its reactivity and biological interactions compared to these related compounds.

Comparative Properties

Table 1: Comparison of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amineC17H21NO2~271.36Contains 3-methyl group on butenyl chain
N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amineC16H19NO2257.33N-methyl group instead of N-(furan-2-ylmethyl); no 3-methyl on butenyl group
N-(furan-2-ylmethyl)-4-methoxyanilineC12H13NO2203.24Direct aniline connection without alkyl chain
Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amineC14H17NO2231.29Simple ethyl linker without branching or unsaturation

The structural variations among these compounds would likely translate to differences in chemical reactivity, physical properties, and potential biological activities. The additional methyl group and specific stereochemistry at the 3-position of our target compound could significantly impact molecular recognition and binding to potential biological targets.

Analytical Considerations

Identification and Characterization Methods

For identification and characterization of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine, the following analytical techniques would be most appropriate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed structural information, particularly regarding the positioning of the methyl group and configuration of the alkene.

  • Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

  • Infrared Spectroscopy: Would help identify key functional groups including the furan ring, methoxy group, and alkene.

  • X-ray Crystallography: If crystalline, this technique could provide definitive three-dimensional structural information.

The expected spectroscopic characteristics would include distinctive signals for the furan ring hydrogens, aromatic protons of the methoxyphenyl group, and signals corresponding to the alkene and methyl functionalities.

Future Research Directions

Synthetic Development

Future research on Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine could focus on:

  • Developing efficient and stereoselective synthetic routes

  • Exploring green chemistry approaches to its synthesis

  • Creating structurally diverse libraries based on its scaffold

Biological Evaluation

Potential biological investigations might include:

  • Screening against diverse enzyme and receptor panels

  • Evaluation of antifungal and antimicrobial properties

  • Assessment of potential cytotoxicity and anticancer activity

  • Investigation of structure-activity relationships through systematic modification

Material Science Applications

The compound's unique structural features might also find applications in:

  • Development of novel materials with specific electronic or optical properties

  • Creation of functionalized polymers incorporating its structural elements

  • Design of molecular sensors or switches based on its reactive functional groups

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator